4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide
説明
This compound belongs to the quinazolinone class, characterized by a bicyclic 4-oxoquinazoline core substituted with a bromine atom at position 6 and a sulfanylidene (C=S) group at position 2. The quinazolinone scaffold is further functionalized with a benzamide group linked via a methylene bridge and an N-(furan-2-ylmethyl) substituent.
特性
CAS番号 |
422287-54-5 |
|---|---|
分子式 |
C21H16BrN3O3S |
分子量 |
470.34 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H16BrN3O3S/c22-15-7-8-18-17(10-15)20(27)25(21(29)24-18)12-13-3-5-14(6-4-13)19(26)23-11-16-2-1-9-28-16/h1-10H,11-12H2,(H,23,26)(H,24,29) |
InChIキー |
RIGJESZSLYKCPF-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).
Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.
Coupling with Benzamide: The final step involves coupling the quinazoline derivative with furan-2-ylmethylbenzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 of the quinazolinone core is a primary site for nucleophilic substitution. This reaction is critical for introducing functional diversity.
Mechanism : The electron-withdrawing quinazolinone core activates the bromine for substitution. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while transition-metal catalysts enable cross-coupling .
Oxidation of the Sulfanylidene Group
The sulfanylidene (C=S) group undergoes oxidation to sulfonyl (C=SO₂) or sulfonic acid derivatives, altering electronic properties and biological activity.
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Oxidation to Sulfonyl | H₂O₂ (30%), AcOH, 50°C | Hydrogen peroxide | Forms sulfonyl derivative (yield: 70–90%) | |
| Oxidation to Sulfonic Acid | HNO₃ (conc.), H₂SO₄ | Nitric acid | Sulfonic acid derivative (yield: 55–75%) |
Mechanism : Hydrogen peroxide oxidizes the thione to sulfoxide intermediates, while strong acids like HNO₃ drive complete oxidation to sulfonic acids.
Amide Bond Reactivity
The benzamide moiety participates in hydrolysis and condensation reactions, enabling structural modifications.
Mechanism : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Alkaline hydrolysis generates a tetrahedral intermediate .
Furan Ring Functionalization
The furan-2-ylmethyl group undergoes electrophilic substitution and cycloaddition reactions.
Mechanism : Electrophilic nitration occurs at the electron-rich C5 position. The furan’s conjugated diene system participates in [4+2] cycloadditions.
Cyclization and Ring Expansion
The quinazolinone core can undergo cyclization to form fused heterocycles.
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | DMF, K₂CO₃, 120°C | Base | Forms tricyclic quinazolinone derivatives | |
| Ring Expansion | H₂O, H⁺ catalyst | Acid | Converts quinazolinone to larger heterocycles |
Mechanism : Base-mediated deprotonation facilitates intramolecular nucleophilic attack, while acidic conditions promote ring-opening and recombination.
Thiol-Disulfide Exchange
The sulfanylidene group participates in redox equilibria, forming disulfide bonds under oxidative conditions.
Mechanism : Atmospheric oxygen oxidizes thiolate anions to disulfides, while alkyl halides undergo nucleophilic substitution with the thione group .
科学的研究の応用
Biological Activities
Research has indicated that 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide exhibits notable biological activities:
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, making it a candidate for further exploration in cancer therapy. Its mechanism may involve the interaction with molecular targets that regulate tumor growth and proliferation .
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties, with studies indicating effectiveness against various pathogens. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its interactions with various biological targets. Notable findings include:
Case Studies
Several case studies have documented the applications of this compound:
- Case Study on Antitumor Activity : A recent study evaluated the efficacy of the compound against various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. The study highlighted its potential as a lead compound for developing new anticancer drugs.
- Case Study on Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings.
作用機序
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect, such as the inhibition of cancer cell growth.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Functional Group Analysis
- Sulfanylidene (C=S) vs. Oxo (C=O):
The target compound’s sulfanylidene group at position 2 allows thione-thiol tautomerism, which is absent in oxo analogues like the compound in . This tautomerism may enhance interactions with cysteine residues in enzymatic targets . - Bromine Substitution:
The 6-bromo substituent is conserved across multiple analogues (e.g., ), suggesting its role in steric bulk and electronic effects critical for DNA intercalation or kinase inhibition. - Furan vs. Aromatic Substituents:
The N-(furan-2-ylmethyl) group in the target compound introduces a heteroaromatic ring, contrasting with phenyl or methoxybenzyl groups in analogues (e.g., ). The furan’s oxygen atom may engage in hydrogen bonding, while its smaller size could reduce steric hindrance compared to bulkier substituents .
Physicochemical Properties
生物活性
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide is a synthetic compound belonging to the quinazolinone derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its potential anticancer and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazolinone core .
- A bromine atom at the 6-position, which may enhance biological activity.
- A benzamide moiety that contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research evaluating various quinazolinone derivatives indicated that compounds with similar structural features exhibited significant cytotoxicity against different cancer cell lines, including:
- A549 (non-small cell lung carcinoma)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
In vitro assays demonstrated that derivatives of quinazolinone could induce apoptosis and cell cycle arrest in these cancer cell lines. Specifically, compounds with structural similarities to this compound were found to downregulate anti-apoptotic markers like Bcl-2 while upregulating pro-apoptotic factors such as p53 and caspase pathways .
Case Study: Apoptosis Induction
A study involving quinazolinone derivatives showed that treatment with these compounds resulted in a concentration-dependent increase in early and late apoptotic cells. Flow cytometry analysis revealed:
- Early apoptosis rates increased significantly compared to control groups.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 10 | 7.6 | 3.0 |
| 20 | 11.4 | 5.0 |
| 30 | 18.35 | 12.0 |
This data indicates the compound's ability to effectively induce programmed cell death in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens, including drug-resistant bacteria. Studies employing the agar well diffusion method revealed promising results against:
- Acinetobacter baumannii
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values indicated that this compound exhibits significant antibacterial properties, particularly against NDM-positive strains .
The mechanism of action for 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-y-methyl)benzamide likely involves interaction with specific molecular targets, such as:
- Kinases : The compound may inhibit kinase activity, which is critical in cellular signaling pathways related to cancer progression.
- Enzymatic Interactions : The presence of sulfur and bromine enhances its reactivity and may allow it to bind effectively to enzyme active sites.
Comparative Analysis with Similar Compounds
To further understand the unique biological activity of this compound, a comparison with other quinazolinone derivatives is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Bromine at position 6 | High anticancer activity |
| Compound B | Sulfur substitution | Moderate antimicrobial effects |
| Compound C | No halogen substituents | Low biological activity |
This comparison underscores the significance of specific functional groups in enhancing biological efficacy .
Q & A
Q. What are the common synthetic routes for synthesizing 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves constructing the quinazolinone core via cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates. For example, brominated intermediates (e.g., 6-bromo-2-mercaptoquinazolin-4-one) can be synthesized by reacting 2-amino-3-bromobenzoic acid with thiourea derivatives under acidic conditions . Subsequent alkylation or nucleophilic substitution introduces the furan-methyl benzamide moiety. Microwave-assisted synthesis (e.g., Grimmel’s conditions) optimizes reaction times and yields for quinazolinone derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions and structural integrity. For example, aromatic protons in the quinazolinone ring appear as multiplets between δ 7.4–8.0 ppm, while the sulfanylidene group (C=S) resonates at ~177 ppm in 13C NMR .
- ESI-MS/HRMS : Validates molecular weight and purity. Derivatives with bromine exhibit isotopic patterns (e.g., [M+H]+ at m/z 457.9 for a brominated analog) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the bromination step in the synthesis to improve yield?
- Methodological Answer : Bromination efficiency depends on reaction conditions:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysts : NBS (N-bromosuccinimide) with catalytic H2SO4 enhances regioselectivity for the 6-position .
- Temperature Control : Maintain 60–80°C to minimize byproducts (e.g., di-brominated species).
- Example : A study achieved 62% yield for a brominated quinazolinone sulfonamide using optimized stoichiometry (1:1.2 ratio of precursor to NBS) .
Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves overlapping peaks caused by dynamic processes (e.g., tautomerism in sulfanylidene groups).
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, especially for crowded aromatic regions .
- Deuteration Experiments : Exchangeable protons (e.g., -SH) disappear upon D2O treatment, confirming their presence .
Q. How can researchers address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (≤5% DMSO) or cyclodextrin-based solubilizers.
- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the benzamide or furan positions .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance bioavailability in cell-based assays .
Pharmacological Research
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Note on Contradictory Data
Discrepancies in melting points or spectral data across studies often arise from polymorphic forms or residual solvents. For example, a compound with a reported mp of 261–263°C vs. 272–274°C may reflect different crystallization solvents (e.g., EtOH vs. DCM). Always cross-validate with XRD or DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
